molecular formula C9H19N3O B068820 (2R)-N-tert-butylpiperazine-2-carboxamide CAS No. 166941-51-1

(2R)-N-tert-butylpiperazine-2-carboxamide

Cat. No. B068820
M. Wt: 185.27 g/mol
InChI Key: OEZDMLLCIUSINT-SSDOTTSWSA-N
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Description

(2R)-N-tert-butylpiperazine-2-carboxamide, also known as Boc-piperazine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a derivative of piperazine, which is a well-known scaffold for the design of small molecules with various biological activities.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Design and Synthesis for Anti-mycobacterial Activity : N-Phenylpyrazine-2-carboxamides, related to (2R)-N-tert-butylpiperazine-2-carboxamide, have been synthesized and evaluated for anti-mycobacterial properties. They have shown promising selectivity and activity against Mycobacterium tuberculosis, indicating their potential in treating mycobacterial infections (Zítko et al., 2015).

  • Amino Acid Synthesis : Derivatives of (S)-N-tert-butoxycarbonylaziridine-2-carboxylate, closely related to (2R)-N-tert-butylpiperazine-2-carboxamide, have been used in the synthesis of protected α-amino acids, illustrating their utility in complex organic synthesis processes (Baldwin et al., 1996).

Biochemistry and Pharmacology

  • Inhibitors in HIV Treatment : N-tert-Butyldecahydro-3-isoquinoline carboxamide derivatives, which share structural similarities with (2R)-N-tert-butylpiperazine-2-carboxamide, have been a crucial part of the structural framework in HIV protease inhibitors. This illustrates the compound's relevance in designing antiviral medications (Casper & Hitchcock, 2007).

  • Synthesis of Anticancer Agents : Functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, have been synthesized and evaluated for cytotoxicity against human cancer cell lines. This indicates the compound's potential application in cancer research and drug development (Kumar et al., 2009).

Material Science and Chemistry

  • Supramolecular Self-Assembly : Research on derivatives of cyclopentane carboxamides, which include tert-butyl derivatives, has provided insights into the supramolecular self-assembly of these compounds. This has implications for understanding molecular interactions and designing new materials (Kălmăn et al., 2001).

  • Polyamide Synthesis : Studies involving the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have implications for the development of new polymers. This highlights the role of tert-butyl derivatives in advancing polymer chemistry (Hsiao et al., 2000).

properties

IUPAC Name

(2R)-N-tert-butylpiperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZDMLLCIUSINT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@H]1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472804
Record name (2R)-N-tert-Butylpiperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-N-tert-butylpiperazine-2-carboxamide

CAS RN

166941-51-1
Record name (2R)-N-tert-Butylpiperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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